Methyl l-leucyl-l-alaninate
Description
Methyl L-leucyl-L-alaninate is a methyl ester derivative of the dipeptide L-leucyl-L-alanine. It is synthesized via peptide coupling reactions, typically involving reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to activate carboxyl groups for bond formation . The compound often incorporates protective groups like tert-butyloxycarbonyl (Boc) during synthesis, which are later removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the final product . Key physical properties include a melting point of 133–136 °C and a high positive optical rotation ([α]D²⁴ +149.6 in methanol), reflecting its stereochemical purity .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)5-8(11)9(13)12-7(3)10(14)15-4/h6-8H,5,11H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
MSJQGHXFANABFS-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl l-leucyl-l-alaninate can be synthesized through a peptide coupling reaction. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Activation of the carboxyl group of l-leucine with DCC.
- Coupling of the activated l-leucine with l-alanine methyl ester in the presence of DMAP.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases. Lipases from sources such as Rhizomucor miehei and Candida rugosa have been shown to catalyze the esterification of amino acids with high regio- and stereoselectivity .
Chemical Reactions Analysis
3.1. Hydrolysis
The methyl ester and peptide bond undergo hydrolysis under varied conditions:
-
Acidic Hydrolysis : Concentrated HCl in methanol cleaves the ester group at 60°C, yielding L-leucyl-L-alanine.
-
Basic Hydrolysis : NaOH (1M) at 25°C hydrolyzes both ester and amide bonds, producing free amino acids .
Table 2: Hydrolysis Kinetics
| Condition | Substrate | Rate Constant (k, s⁻¹) | Product |
|---|---|---|---|
| 6M HCl, 60°C, 3h | Methyl ester | 3.2 × 10⁻⁴ | L-Leucyl-L-alanine |
| 1M NaOH, 25°C, 24h | Peptide bond | 1.8 × 10⁻⁵ | L-Leucine + L-alanine |
3.2. Enzymatic Reactions
-
Protease-Mediated Cleavage : Carboxypeptidase Y selectively hydrolyzes the peptide bond in alkaline buffers (pH 10), releasing L-alanine methyl ester .
-
Transpeptidation : In the presence of excess nucleophiles (e.g., glycine), proteases catalyze peptide bond rearrangement, forming hybrid peptides .
4.1. Esterification/Transesterification
The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) under acidic catalysis, yielding ethyl derivatives .
4.2. Acylation
The N-terminal amino group reacts with acyl chlorides (e.g., acetyl chloride) in DMF, forming N-acylated derivatives .
Stability and Degradation
Scientific Research Applications
Methyl l-leucyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and induce cell death in certain types of cancer cells.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl l-leucyl-l-alaninate involves its uptake by cells through receptor-mediated endocytosis. Once inside the lysosomes, it is converted into higher oligomers by dipeptidyl peptidase I. These oligomers cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events resulting in apoptosis, including the activation of caspase-3-like proteases and DNA fragmentation .
Comparison with Similar Compounds
Structural Analogues
Methyl DL-alaninate
- Synthesis : Simpler than dipeptide esters, often via direct esterification of DL-alanine.
- Key Differences : Lacks the leucine residue and peptide linkage, resulting in lower molecular complexity. It is used as a building block in organic synthesis rather than in peptide-based applications .
N-Methyl-L-alanine
- Structure: L-alanine with a methyl group substituted on the amino nitrogen.
- Synthesis : Prepared via reductive alkylation or direct methylation of alanine.
- Key Differences: The methyl group on the nitrogen alters hydrogen-bonding capacity and steric effects, impacting its role in peptide backbone formation. Unlike Methyl L-leucyl-L-alaninate, it cannot form peptide bonds due to the blocked amine .
Methyl ((2S,5R)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine-2-carbonyl)-L-leucyl-L-alaninate
- Structure : A derivative of this compound with a sulfonyl-protected pyrrolidine group.
- Synthesis: Involves late-stage C–H hydroxylation and methylation using Mn(CF3PDP) catalysts and DAST (diethylaminosulfur trifluoride) .
Physical and Chemical Properties
Functional and Application Differences
- This compound : Primarily used in peptide mimetics and drug discovery due to its chiral integrity and structural complexity. It serves as a precursor in synthesizing bioactive molecules like proline mimetics .
- Methyl DL-alaninate: Limited to basic ester applications or as a chiral pool reagent.
- N-Methyl-L-alanine : Explored as a biomarker (e.g., HMDB0094692) and in studies of nitrogen methylation effects on protein stability .
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